N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide
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Overview
Description
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide is a complex organic compound characterized by the presence of biphenyl, hydroxypropyl, chlorobenzyl, and oxalamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Derivative: The initial step involves the formation of a biphenyl derivative through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid.
Hydroxypropylation: The biphenyl derivative is then subjected to a hydroxypropylation reaction using an appropriate epoxide under basic conditions to introduce the hydroxypropyl group.
Chlorobenzylation: The hydroxypropylated biphenyl is reacted with 4-chlorobenzyl chloride in the presence of a base to form the chlorobenzylated intermediate.
Oxalamide Formation: Finally, the chlorobenzylated intermediate is reacted with oxalyl chloride and an amine to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide involves its interaction with specific molecular targets. The biphenyl and chlorobenzyl groups may facilitate binding to hydrophobic pockets in proteins, while the oxalamide moiety can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide
- N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-methylbenzyl)oxalamide
Uniqueness
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both biphenyl and chlorobenzyl groups enhances its hydrophobic interactions, while the hydroxypropyl and oxalamide moieties provide opportunities for hydrogen bonding and other interactions.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-hydroxy-2-(4-phenylphenyl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-24(30,20-11-9-19(10-12-20)18-5-3-2-4-6-18)16-27-23(29)22(28)26-15-17-7-13-21(25)14-8-17/h2-14,30H,15-16H2,1H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOUMWRKXGJVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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